Product packaging for iodine(Cat. No.:CAS No. 14362-44-8)

iodine

Cat. No.: B082988
CAS No.: 14362-44-8
M. Wt: 127.9124 g/mol
InChI Key: XMBWDFGMSWQBCA-UHFFFAOYSA-N
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Description

Global Distribution and Reservoirs of Iodine

This compound is distributed unevenly across various Earth reservoirs, with the oceans being the largest and most significant repository. researchgate.net The transfer of this compound from the oceans to the atmosphere is a critical process in its global cycle. nih.gov

The major reservoirs of this compound include:

Hydrosphere: Seawater is the largest reservoir of this compound, with an average concentration of about 58 micrograms per liter (μg/L). nih.gov The total amount of this compound in the oceans is estimated to be around 90 billion tons. usgs.gov this compound in seawater primarily exists as inorganic species, namely iodate (B108269) (IO₃⁻) and iodide (I⁻), with their combined concentration being approximately 0.45–0.50 micromoles per liter (μmol/L). researchgate.nettandfonline.com Subsurface brines and mineral waters are often significantly enriched in this compound. nih.gov In contrast, non-saline surface waters have lower and more variable this compound levels. nih.gov

Lithosphere: In the Earth's crust, this compound is a trace element. nih.gov Its concentration varies depending on the rock type. Igneous rocks have a relatively uniform and low concentration, averaging 0.24 milligrams per kilogram (mg/kg). nih.gov Sedimentary rocks, particularly those rich in organic matter, tend to have higher concentrations. nih.gov For instance, recent sediments can contain between 5 and 200 mg/kg of this compound. nih.gov Soils are generally much richer in this compound than their parent rocks, with most of this this compound being derived from atmospheric deposition. nih.gov The average this compound concentration in topsoil is about 2.5 mg/kg. researchgate.net

Atmosphere: The atmosphere facilitates the global transport of this compound. nih.gov The primary source of atmospheric this compound is the volatilization of this compound compounds from the oceans. nih.govresearchgate.net This process releases about 400,000 tonnes of this compound annually. researchgate.net The presence of this compound in the marine atmosphere was first established in the early 1970s. researchgate.net Atmospheric this compound exists in various forms, including molecular this compound (I₂), hypoiodous acid (HIO), and organo-iodine compounds like methyl iodide (CH₃I). researchgate.netresearchgate.net

Biosphere: Marine organisms, particularly seaweeds of the Laminaria family, are known to accumulate significant amounts of this compound, with concentrations reaching up to 0.45% on a dry basis. usgs.gov These organisms play a crucial role in the biogeochemical cycling of this compound by taking it up from seawater. wikipedia.org Terrestrial plants, on the other hand, generally have low this compound content, which they absorb from the soil through their roots. nih.govwikipedia.org

Interactive Data Table: this compound Concentration in Different Earth Reservoirs

ReservoirCompartmentAverage this compound Concentration
Hydrosphere Seawater58 µg/L nih.gov
Subsurface BrinesHighly enriched nih.gov
Non-saline Surface WatersLow and variable nih.gov
Lithosphere Igneous Rocks0.24 mg/kg nih.gov
Sedimentary Rocks (Recent)5 - 200 mg/kg nih.gov
Carbonates2.7 mg/kg nih.gov
Shales2.3 mg/kg nih.gov
Sandstones0.8 mg/kg nih.gov
Topsoil2.5 mg/kg researchgate.net
Biosphere Marine Algae (Laminaria)Up to 0.45% (dry basis) usgs.gov
Terrestrial PlantsGenerally low nih.gov

Historical Perspectives on this compound Research in Earth System Science

The scientific inquiry into this compound's role in the Earth's systems has evolved significantly since its discovery. Initially recognized for its importance in human health, the understanding of this compound's broader geochemical and biogeochemical significance has grown over the past two centuries.

A pivotal moment in this compound research was the recognition of its environmental importance. nih.gov Early studies in the 19th century, such as those by French nutritional chemist Jean Baptiste Boussingault in the 1830s, laid the groundwork by linking the prevalence of goiter to the consumption of naturally iodized salt. nih.gov This marked the beginning of understanding the geographical distribution of this compound and its connection to health.

The 20th century saw an expansion of research into the geochemical cycle of this compound. The introduction of iodized salt in the United States in the 1920s, following successful implementation in Switzerland, was a major public health achievement based on the growing understanding of this compound's distribution. nih.gov

A significant leap in understanding the Earth system role of this compound came with the study of its long-lived radioisotope, This compound-129 (B1233664) (¹²⁹I), which has a half-life of 15.7 million years. researchgate.netparisschoolofeconomics.eu The anthropogenic release of ¹²⁹I from nuclear activities since the 1940s has served as a powerful tracer for oceanic and atmospheric currents, providing insights into the transport and cycling of this compound on a global scale. tandfonline.comresearchgate.net

More recent research has focused on the intricate interactions of this compound in the marine environment and its influence on atmospheric chemistry. researchgate.net The discovery of this compound's role in ozone destruction in the lower atmosphere has been a key area of investigation in recent decades. researchgate.netnih.gov Furthermore, studies have delved into the microbial involvement in this compound cycling, such as the reduction of iodate and the oxidation of iodide by bacteria in marine and terrestrial environments. researchgate.netresearchgate.net

Interdisciplinary Significance of this compound Studies

The study of this compound's geochemical and biogeochemical cycles is inherently interdisciplinary, connecting various fields of science.

Oceanography: The oceans are central to the global this compound cycle. researchgate.net Research in this field investigates the speciation of this compound in seawater, its uptake by marine biota, and its release into the atmosphere. researchgate.nettandfonline.com The distribution of this compound isotopes, like ¹²⁹I, is used to trace ocean currents and water mass movements. tandfonline.com

Atmospheric Chemistry: this compound plays a significant role in the chemistry of the troposphere. researchgate.net The emission of this compound compounds from the ocean surface and their subsequent photochemical reactions influence the concentration of atmospheric ozone, a key greenhouse gas and pollutant. researchgate.netnih.govenvchemgroup.com this compound-containing aerosols can also act as cloud condensation nuclei, potentially impacting climate. envchemgroup.com

Geology and Geochemistry: The distribution of this compound in rocks and sediments provides clues about past environmental conditions. nih.govpnas.org For instance, the I/(Ca+Mg) ratio in marine carbonates can be used to track the evolution of marine iodate concentrations over geological time. pnas.org The study of this compound in subsurface brines and mineral deposits is also of economic interest. nih.govusgs.gov

Biology and Ecology: this compound is an essential element for many organisms. tandfonline.com In marine ecosystems, the accumulation of this compound by seaweeds is a notable example of its biological importance. usgs.gov In terrestrial ecosystems, the cycling of this compound through soils, plants, and microorganisms is a key area of study, with implications for nutrient cycling and ecosystem health. wikipedia.orgparisschoolofeconomics.eu

Paleoclimatology and Earth History: Recent research suggests that the marine this compound cycle may have played a fundamental role in the evolution of Earth's atmosphere and the development of life. pnas.orgresearchgate.net It is hypothesized that for a significant portion of Earth's history, high levels of marine iodide led to substantial this compound emissions, which in turn influenced the stability of the ozone layer. pnas.orgyoutube.com This could have had profound implications for the timing of the colonization of land by complex life. pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula HI B082988 iodine CAS No. 14362-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

iodane
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InChI

InChI=1S/HI/h1H
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InChI Key

XMBWDFGMSWQBCA-UHFFFAOYSA-N
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Canonical SMILES

I
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Molecular Formula

HI
Record name HYDRIODIC ACID
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Record name HYDROGEN IODIDE, ANHYDROUS
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DSSTOX Substance ID

DTXSID2044349
Record name Hydrogen iodide
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Molecular Weight

127.9124 g/mol
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Physical Description

Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue., Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket., Liquid, Colorless acrid gas that fumes in moist air; Hydriodic acid: Colorless liquid that quickly turns yellowish or brown on exposure to light and air; [Merck Index] Colorless compressed liquefied gas with a pungent odor; [ICSC], Solid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.
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Boiling Point

-35.1 °C at 760 mm Hg, Boiling point: -18.9 °C at 2 atm; 7.3 °C at 5 atm; 32.0 at 10 atm; 127.5 °C at 60 atm; decomposed by light; specific heat: 0.0545 cal/ g °C at 25 °C; forms an azeotrope with water /Hydrogen iodide/, -35.5 °C
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Solubility

Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C, Solubility in water, g/100ml at 20 °C: 42 (freely soluble)
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Density

5.66 g/L at 0 °C; 5.23 g/L at 25 °C, A solution of hydrogen iodide in water; marketed in various concentrations; 57% HI density: 1.7; 47% HI, density: 1.5; 10% HI, density: 1.1; colorless when freshly made, but rapidly turns yellowish or brown on exposure to light and air; miscible with water and alcohol; dissolves iodine; the azeotrope (56.9% HI) boils at 127 °C; density: 1.70; strong, corrosive acid; attacks natural rubber; 0.10 molar solution: pH 1.0 /Hydriodic acid/
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Vapor Density

4.4 (Air = 1), Relative vapor density (air = 1): 4.4
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Vapor Pressure

5,938 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 733
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Color/Form

Colorless gas; fumes in moist air

CAS No.

10034-85-2, 17144-19-3
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Melting Point

-50.8 °C
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Global Biogeochemical Cycling of Iodine

Marine Iodine Cycle Dynamics

The marine this compound cycle is characterized by the interconversion of various this compound species through a combination of biological, photochemical, and abiotic processes. These transformations dictate this compound's distribution and its subsequent exchange with the atmosphere.

This compound Speciation in Oceanic Water Column

This compound in the oceanic water column primarily exists in two inorganic forms: aqueous iodide (I⁻) and iodate (B108269) (IO₃⁻), which together constitute the majority of total inorganic this compound, typically ranging from 450 to 500 nM across most oceans frontiersin.orgnih.govresearchgate.net.

Aqueous Iodide (I⁻): Iodide is the reduced form of this compound. While iodate is thermodynamically more stable in oxygenated waters, iodide concentrations are notably elevated in the surface ocean, particularly in low-latitude, warm waters and coastal regions frontiersin.orgnih.govcopernicus.org. Surface iodide concentrations can vary widely, from low nanomolar levels in high latitudes to several hundreds of nanomolar in tropical and coastal areas royalsocietypublishing.orgfrontiersin.org. For instance, observations in the Indian Ocean show iodide concentrations generally ranging from 20 to 250 nM, with exceptionally high outliers (e.g., 1241 nM) reported in the Bay of Bengal, often associated with sedimentary inputs under low oxygen conditions frontiersin.org. Globally, the average sea-surface iodide concentration is estimated to be approximately 106 nM copernicus.orgnih.govcopernicus.org. In deeper, oxygenated waters, iodide concentrations are typically very low (<20 nM below ~500 m) frontiersin.org. However, under low oxygen, sub-oxic, or anoxic conditions, iodide becomes the thermodynamically favored form and can dominate the this compound speciation pnas.orgfrontiersin.orgpublish.csiro.aucopernicus.org.

Iodate (IO₃⁻): Iodate is the oxidized form of this compound and is the overwhelmingly dominant species below the oceanic mixed layer in oxygenated seawater pnas.orgnih.govgeomar.de. Its concentrations generally increase with depth, inversely correlating with iodide levels in the euphotic zone geomar.densf.gov.

Dissolved Organic this compound (DOI) and Particulate this compound (POI): Beyond the inorganic forms, this compound can also exist as dissolved organic this compound (DOI) and particulate this compound (POI). Molecular this compound (I₂), formed as an intermediate, is highly reactive and transient, quickly reacting with dissolved organic matter (DOM) or being released to the atmosphere geomar.de. DOI can be formed through reactions involving DOM, and its production is often associated with photochemical processes geomar.demit.edunih.gov. POI can result from the aggregation or transformation of DOI, eventually sinking out of the water column, thus acting as a removal pathway for this compound from surface waters geomar.de.

The typical concentration ranges for major this compound species in seawater are summarized in the table below:

This compound SpeciesTypical Concentration Range (nM)Location/ConditionsSource
Aqueous Iodide (I⁻)20 - 250 (surface)Global surface ocean (excluding outliers) frontiersin.org
< 20 (below 500m)Oxygenated deep waters frontiersin.org
> 250 (up to 1241)Tropical/coastal, anoxic/sedimentary influence frontiersin.org
~106 (global average)Sea-surface copernicus.orgnih.gov
Iodate (IO₃⁻)~450 (deep water)Oxygenated deep waters geomar.de
Total Inorganic this compound450 - 500Most oceans frontiersin.orgnih.gov

Biological Mediation of this compound Transformation in Marine Ecosystems

Biological processes play a crucial role in the interconversion of this compound species within marine ecosystems, particularly in the euphotic zone.

Iodate to Iodide Reduction: The reduction of iodate to iodide is a significant biologically mediated process in seawater, occurring on timescales of days to weeks royalsocietypublishing.orgnih.gov. This transformation is closely linked to primary productivity, with phytoplankton and bacteria being key agents frontiersin.orggeomar.densf.govfrontiersin.orge-algae.org. While the precise mechanisms are not fully understood, proposed pathways include reduction by nitrate (B79036) reductase enzymes or reactions with reduced sulfur compounds (e.g., glutathione, cysteine) released during the senescence (aging and death) of phytoplankton cells royalsocietypublishing.orgcopernicus.orgnsf.gove-algae.org. Macroalgae, such as giant kelp (Macrocystis pyrifera) and Laminaria, have also been shown to take up both iodide and iodate, with iodate reduction potentially occurring at the cell surface via cell surface reductases before uptake nsf.gove-algae.org.

Iodide Oxidation to Iodate: Conversely, the oxidation of iodide back to iodate, which is chemically slow in seawater, is significantly influenced by biological activity royalsocietypublishing.orggeomar.de. Recent research indicates a strong link between iodide oxidation and bacterial nitrification, specifically the activity of ammonium-oxidizing bacteria like Nitrosomonas sp. and Nitrosococcus oceani royalsocietypublishing.orgfrontiersin.orggeomar.decopernicus.org. Laboratory experiments have shown that these bacteria can increase iodate concentrations in media containing iodide and ammonium (B1175870) royalsocietypublishing.org. For instance, cell-normalized production rates of iodate were observed at 15.69 ± 4.71 fmol IO₃⁻ cell⁻¹ d⁻¹ for Nitrosomonas sp. and 14.35 ± 8.35 fmol IO₃⁻ cell⁻¹ d⁻¹ for Nitrosococcus oceani royalsocietypublishing.org.

Iodide Uptake by Marine Organisms: Marine algae (both macro- and microalgae) are known to accumulate iodide, often serving as an antioxidant defense mechanism against reactive oxygen species (ROS) like ozone, superoxide, and hydrogen peroxide frontiersin.orgfrontiersin.orgnih.gov. A common uptake mechanism identified in various planktonic organisms (e.g., unicellular alga Isochrysis sp., sea urchin larvae) and bacteria is peroxide-facilitated diffusion (PFD) frontiersin.orgnih.gov. In this process, iodide is oxidized to hypoiodous acid (HOI) by hydrogen peroxide, allowing the uncharged HOI to passively diffuse across the cell membrane frontiersin.orgnih.gov. Haloperoxidase enzymes, found in various marine organisms including brown algae, red algae, and bacteria, also play a critical role in this extracellular iodide oxidation and subsequent uptake frontiersin.orgnih.govenvchemgroup.com.

Photochemical and Abiotic Processes Governing Marine this compound Speciation

Beyond biological mediation, photochemical and other abiotic processes significantly influence marine this compound speciation.

Photochemical Processes: Direct photochemical oxidation of aqueous iodide to molecular this compound (I₂) and hypoiodous acid (HOI) can occur at the sea-air interface, driven by strong UV radiation or potent oxidants geomar.de. Additionally, the photoreduction of iodate to iodide can be catalyzed by dissolved organic matter (DOM) in the presence of UV irradiation, although this process may involve secondary reactions rather than direct photolysis geomar.de.

Abiotic Processes: Chemical oxidation of iodide to iodate in bulk seawater is generally very slow, with residence times of years, and is insufficient to explain observed this compound distributions royalsocietypublishing.orggeomar.de. However, a critically important abiotic process is the rapid reaction of sea-surface iodide with gaseous ozone (O₃). This reaction is believed to be the largest single source of gaseous this compound (I₂ and HOI) to the atmosphere royalsocietypublishing.orgpnas.orgcopernicus.orgnih.govnih.govcopernicus.orgrsc.orgresearchgate.net. This heterogeneous reaction is much faster than similar reactions involving chloride or bromide ions, explaining iodide's major influence on ozone dry deposition despite its lower concentration nih.gov. Under anoxic conditions, certain reducing agents like bisulfide (HS⁻) and manganese(II) (Mn(II)) can directly reduce iodate to iodide geomar.de.

Influence of Oceanographic Conditions on this compound Distribution

Oceanographic conditions exert a strong influence on the spatial distribution and speciation of this compound in marine waters.

Deoxygenation: The prevalence of oxygen-deficient zones (ODZs) is a key factor. Under low oxygen conditions, iodide becomes the thermodynamically stable form, leading to a near-complete reduction of iodate to iodide pnas.orgfrontiersin.orgpublish.csiro.aucopernicus.org. Iodide is abundant in sub-oxic and anoxic waters, and anoxic sediments can release iodide into the water column, contributing to elevated dissolved this compound concentrations in near-shore anoxic seawater frontiersin.orgpublish.csiro.aucopernicus.orggeomar.de.

Nitrification Rates: As discussed, the oxidation of iodide to iodate is linked to bacterial nitrification royalsocietypublishing.orgfrontiersin.orggeomar.decopernicus.org. Consequently, changes in oceanographic conditions that affect nitrification rates, such as oxygen levels, temperature, and pH, can significantly impact sea-surface iodide concentrations royalsocietypublishing.orgfrontiersin.orggeomar.de. For example, a decline in ammonia (B1221849) oxidation due to ocean acidification could lead to changes in iodide distribution geomar.de. Regions where iodide oxidation is a dominant part of the inorganic this compound cycle, such as subtropical gyres, are particularly sensitive to changes in nitrification rates royalsocietypublishing.org.

Other Oceanographic Factors: Physical processes like ocean mixing and advection strongly influence the spatial distribution of this compound species due to their relatively long lifetimes in seawater royalsocietypublishing.orgnih.gov. Sea surface temperature (SST) is also a crucial variable, with higher iodide concentrations generally observed in warmer, low-latitude waters and lower concentrations in colder, high-latitude waters frontiersin.orgnih.govcopernicus.org. The relationship between iodide and SST can vary between ocean basins, suggesting that factors like phytoplankton community composition and iodide production rates may also play a role frontiersin.org.

Atmospheric this compound Chemistry and Dynamics

This compound plays a critical role in atmospheric chemistry, influencing tropospheric ozone and aerosol formation, and its presence in the atmosphere is primarily driven by marine emissions.

Sources of Atmospheric this compound

The primary sources of atmospheric this compound are diverse, including inorganic emissions from the sea surface and biogenic volatile iodocarbons.

Sea-Surface Emissions (Inorganic): The dominant source of atmospheric this compound is the inorganic emission of molecular this compound (I₂) and hypoiodous acid (HOI) from the ocean surface royalsocietypublishing.orgpnas.orgcopernicus.orgnih.govnih.govcopernicus.orgrsc.orgresearchgate.net. This release occurs primarily through the rapid heterogeneous reaction of aqueous iodide (I⁻) with gaseous ozone (O₃) at the sea-air interface royalsocietypublishing.orgpnas.orgcopernicus.orgnih.govnih.govcopernicus.orgrsc.orgresearchgate.net. Due to increased anthropogenic ozone concentrations since the pre-industrial period, particularly in the 20th century, the release of this compound from the ocean to the atmosphere is believed to have increased dramatically, potentially by as much as a factor of three royalsocietypublishing.orgnih.govcopernicus.orgd-nb.info. Global total inorganic this compound emissions are estimated to be substantial, with HOI and I₂ contributing approximately 2 to 4.48 Tg yr⁻¹ of this compound to the global atmosphere copernicus.orgnih.gov. Sea-surface iodide is also a significant depositional sink for tropospheric ozone royalsocietypublishing.orgnih.govnih.gov.

Biogenic Volatile Iodocarbons: Marine organisms, especially various species of marine algae (macroalgae and microalgae), are significant producers of biogenic volatile iodocarbons copernicus.orgnih.govnih.govcopernicus.orgrsc.org. These include compounds such as iodomethane (B122720) (CH₃I), diiodomethane (B129776) (CH₂I₂), chloroiodomethane (B1360106) (CH₂ICl), and bromoiodomethane (B1195271) (CH₂IBr) copernicus.orgnih.govcopernicus.orgrsc.org. While these organic sources contribute a smaller fraction (approximately 20% or 0.6 Tg yr⁻¹) to the total atmospheric this compound budget compared to inorganic emissions, they are important precursors of reactive this compound due to their relatively short photolysis lifetimes, with CH₃I being longer-lived than other organic iodines copernicus.orgnih.govcopernicus.org. Seaweeds, particularly when exposed to atmospheric ozone at low tides, can release these volatile compounds as a stress response nih.govenvchemgroup.com.

Inorganic this compound Release from Sea Ice and Terrestrial Sources: Evidence suggests that this compound can be released from sea ice, contributing to elevated levels of this compound oxides and new particle formation events in polar regions royalsocietypublishing.orgcopernicus.orgd-nb.infohome.cern. Thicker and more extensive sea ice can impede this compound diffusion and release d-nb.info. Other, less dominant sources of atmospheric this compound include particle-bound this compound compounds from terrestrial biogenic material and mineral dust rsc.orgd-nb.info. Sea spray aerosols, expelled during wave breaking, can also incorporate this compound, which is subsequently released to the gas phase through the photolysis of diatomic species like this compound monochloride (ICl) and this compound monobromide (IBr) d-nb.info. Terrestrial sources like volcanic eruptions and the burning of vegetation that has taken up this compound also contribute, though typically on a more localized scale nih.govrsc.org. Iodic acid (HIO₃) particles can form rapidly in the marine boundary layer, especially in pristine marine regions, and are linked to new particle formation and increased cloud condensation nuclei, impacting climate home.cern.

The estimated global annual emissions of atmospheric this compound from marine sources are summarized below:

Source TypeThis compound SpeciesEstimated Annual Emission (Tg yr⁻¹)Source
InorganicHOI, I₂2.0 - 4.48 copernicus.orgnih.gov
OrganicCH₃I, CH₂I₂, CH₂IBr, CH₂ICl~0.6 copernicus.org
Total (approx.)~2.6 - 5.0 copernicus.orgnih.gov

Terrestrial this compound Cycle Dynamics

Microbial Biotransformations of this compound in Soil and Sediments (Oxidation, Reduction, Volatilization)

Microorganisms play a crucial and versatile role in the biotransformation of this compound in soil and sediments, influencing its mobility and retention. These transformations include oxidation, reduction, and volatilization nih.govnih.govjst.go.jpcambridge.orgjst.go.jp.

Oxidation: Microbial oxidation of iodide (I⁻) to molecular this compound (I₂) or hypoiodous acid (HOI) is a key process. This reaction is often facilitated by extracellular oxidases, such as laccases, produced by bacteria and fungi nih.govfrontiersin.orgfrontiersin.orgmdpi.comnih.gov. For instance, bacterial multicopper oxidase activity has been detected in soils, where it can oxidize I⁻ to I₂ and HOI in the presence of organic matter cambridge.org. Fungal laccases can also oxidize I⁻, sometimes requiring redox mediators nih.govfrontiersin.org. These reactive this compound intermediates (I₂ and HOI) are highly reactive and can subsequently react with electron-donating groups of soil organic matter, leading to the formation of organo-iodine compounds (soil iodination) frontiersin.orgmdpi.comnih.gov. This process is largely microbially mediated, as evidenced by significant decreases in iodide uptake and iodination in autoclaved or antibiotic-treated soils frontiersin.orgnih.gov.

Reduction: Microbial reduction of iodate (IO₃⁻) to iodide (I⁻) is another significant biotransformation, particularly in anaerobic environments nih.govcambridge.orgfrontiersin.org. Dissimilatory iodate-reducing bacteria (DIRMs) directly reduce IO₃⁻ to I⁻ using specific iodate reductases. For example, Pseudomonas sp. strain SCT, isolated from marine sediments, anaerobically reduces iodate via a specific iodate reductase nih.govfrontiersin.org. Other studies have identified enzymes like dimethyl sulfoxide (B87167) (DMSO) reductase and molybdenum-dependent iodate reductase in bacteria such as Shewanella oneidensis and Denitromonas sp., which facilitate iodate reduction nih.govfrontiersin.org. In aerobic conditions, partially sorbed IO₃⁻ species in sediments can be released back into the environment due to microbially generated reducing conditions nih.govfrontiersin.org. Indirect reduction can also occur through the byproducts of other microbial reduction processes, such as sulfide (B99878) produced by sulfate-reducing bacteria, which can abiotically reduce IO₃⁻ to I⁻ cambridge.org.

The table below summarizes key microbial biotransformations of this compound in soil and sediments:

TransformationKey Microbial Processes/EnzymesThis compound Species InvolvedEnvironmental ConditionsReferences
OxidationExtracellular oxidases (e.g., laccases), bacterial multicopper oxidasesI⁻ → I₂ / HOI → Org-IAerobic nih.govcambridge.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.gov
ReductionIodate reductases (e.g., IdrABP1P2, DMSO reductase), Fe(II)/sulfideIO₃⁻ → I⁻Anaerobic nih.govcambridge.orgfrontiersin.orgacs.org
VolatilizationMethylation by soil bacteriaI⁻ → CH₃I, CH₂I₂, CH₂ClIAerobic/Anaerobic nih.govjst.go.jpjst.go.jpwikipedia.orgresearchgate.netacs.orgresearchgate.netnih.gov

Groundwater this compound Hydrogeochemistry (Distribution, Speciation, Geogenic and Anthropogenic Controls, Microbial Reduction)

The hydrogeochemistry of this compound in groundwater is complex, influenced by its distribution, chemical speciation, geogenic and anthropogenic factors, and microbial activities, particularly reduction processes cambridge.orgacs.orgosti.gov.

Distribution and Speciation: this compound in groundwater can exist in various forms, primarily as iodide (I⁻), iodate (IO₃⁻), and organic this compound (Org-I) cambridge.orgosti.gov. The dominant species can vary significantly depending on the hydrogeological conditions. For instance, iodide is often the prevalent species in deep groundwater, while iodate can be dominant in other aquifers, such as those at the Hanford site cambridge.org. The distribution and speciation are influenced by redox conditions, pH, and the presence of organic matter and minerals mdpi.comosti.gov.

Microbial Reduction: Microbial reduction of iodate (IO₃⁻) to iodide (I⁻) is a critical process in groundwater systems, contributing to this compound mobilization and enrichment cambridge.orgacs.org. Dissimilatory iodate-reducing microorganisms (DIRMs) are widely distributed in this compound-rich groundwater, including geogenic high-iodine groundwater in China and radionuclide-contaminated groundwater in the USA acs.org. These microorganisms utilize enzymes like IdrABP1P2 to reduce dissolved or sediment-bound iodate to iodide acs.org. This microbial activity triggers the mobilization and enrichment of this compound in aquifers globally acs.org. The presence of organic materials in the subsurface can provide electron donors for these microbially mediated reduction reactions, indirectly affecting this compound speciation and mobility researchgate.netosti.gov.

Global and Regional Modeling of this compound Fluxes

Modeling this compound fluxes is essential for understanding its global biogeochemical cycle and predicting its behavior under changing environmental conditions.

Quantification of this compound Exchange Between Environmental Compartments (Sea-Air Flux, Wet/Dry Deposition, Soil-Plant Transfer)

Quantifying the exchange of this compound between environmental compartments is crucial for understanding its global cycling.

Development and Validation of Global this compound Cycle Models

Predictive Studies on Climate Change Impacts on this compound Biogeochemistry

Predictive studies are increasingly focusing on the potential impacts of climate change on this compound biogeochemistry frontiersin.org. Changes in ocean temperature, pH, and circulation patterns could alter marine biological productivity and the emission of volatile organic this compound compounds from the ocean, thereby affecting the sea-to-air flux of this compound. Shifts in precipitation patterns and atmospheric circulation could influence wet and dry deposition rates, altering this compound input to terrestrial ecosystems. Furthermore, changes in soil moisture, temperature, and microbial community structures due to climate change could impact microbial biotransformations of this compound (oxidation, reduction, volatilization) in soils and sediments, ultimately affecting its mobility and bioavailability in various environments frontiersin.org. Understanding these potential impacts is crucial for assessing future this compound distribution and its implications for ecosystem health and human nutrition.

Advanced Analytical Methodologies for Iodine Speciation and Isotopic Analysis

Chromatographic Techniques for Iodine Speciation (HPLC-ICP-MS, IC-ICP-MS, SEC-ICP-MS, GC-MS)

Chromatographic methods, coupled with element-specific detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are foundational for this compound speciation analysis, enabling the separation and quantification of various this compound compounds.

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) HPLC-ICP-MS is widely utilized for the speciation of inorganic this compound, such as iodide (I⁻) and iodate (B108269) (IO₃⁻), in a broad range of environmental and biological samples, with a particular focus on aqueous matrices. This technique can also resolve organic iodinated amino acids like monoiodotyrosine (MIT) and diiodotyrosine (DIT) researchgate.net. Online separation procedures coupled with ICP-MS have demonstrated detection limits for I⁻ and IO₃⁻ in aqueous solutions ranging from 0.1 to 1 µg L⁻¹ researchgate.net. For challenging matrices like high-salt brine samples, the use of mobile phases such as ammonium (B1175870) carbonate has been optimized to prevent peak splitting, achieving detection limits of 0.05 µg L⁻¹ for iodate and 0.20 µg L⁻¹ for iodide rsc.orgresearchgate.net. Furthermore, HPLC-ICP-MS has been successfully applied to soil solutions following alkaline extraction with EDTA, yielding recoveries between 85% and 115% for spiked IO₃⁻ and I⁻ lyellcollection.org. The method has also been instrumental in determining the vertical distributions of this compound species in seawater rsc.org.

Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) IC-ICP-MS offers a rapid, reliable, and sensitive approach for this compound speciation, particularly effective in distinguishing between free and bound this compound ions and monitoring ionic oxidation by-products containing this compound chromatographyonline.com. This technique has been successfully applied to environmental samples, including rain, river water, brine, and soil solutions, for the determination of I⁻ and IO₃⁻ researchgate.net. Advances in IC-ICP-MS include the use of short anion-exchange columns, such as Dionex AG-19, with 30 mM KOH as the mobile phase, which can achieve chromatographic separation of IO₃⁻ and I⁻ within one minute, significantly reducing analysis time at-spectrosc.com. Sensitivity can be further enhanced by adding small amounts of methane (B114726) (CH₄) to the argon (Ar) plasma, improving detection limits to 0.005 µg L⁻¹ for IO₃⁻ and 0.006 µg L⁻¹ for I⁻ at-spectrosc.com. IC-ICP-MS has also been employed to monitor the degradation products of iodinated X-ray contrast media, like amidotrizoic acid and iomeprol, during ozonation processes, revealing their transformation into iodate and other intermediates chromatographyonline.com. Additionally, it can quantify ¹²⁹I/¹²⁷I ratios in iodate and iodide in environmental samples researchgate.net.

Size Exclusion Chromatography-Inductively Coupled Plasma Mass Spectrometry (SEC-ICP-MS) SEC-ICP-MS is a preferred method for this compound speciation in complex biological matrices such as human serum and milk rsc.org. While primarily separating analytes based on molecular weight, secondary adsorption and ion-exchange effects can also influence the separation rsc.org. Key advantages of SEC-ICP-MS include its high tolerance to matrix components and the compatibility of its mobile phases with ICP-MS detection rsc.org. Studies on milk samples have shown that this compound is predominantly present as iodide; however, in infant formulas, a substantial fraction (over 50%) can be associated with high molecular weight species (approximately 1000 kDa) rsc.org. This technique has also been utilized to investigate this compound interactions in soil solutions, identifying dissolved organic this compound (org-I) compounds with approximate molecular weights ranging from 0.1 to 4.5 kDa scholarsportal.info.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS provides a sensitive and rapid method for determining the isotopic ratios of speciated this compound (¹²⁹I/¹²⁷I) in environmental samples nih.gov. Iodide concentrations can be quantified following derivatization to 4-iodo-N,N-dimethylaniline nih.gov. Iodate concentrations are typically determined by measuring the difference in iodide levels before and after chemical reduction nih.gov. Total this compound, encompassing both inorganic and organic forms, is ascertained after conversion to iodate via combustion at high temperatures (e.g., 900 °C), with organo-iodine calculated by difference nih.gov. Detection limits for ¹²⁷I iodide and iodate have been reported as 0.34 nM and 1.11 nM, respectively, while for both ¹²⁹I iodide and iodate, the detection limit was 0.08 nM nih.gov. This method has been successfully applied to water samples from both contaminated sites, such as the Savannah River Site, and more pristine environments like Galveston Bay nih.gov. Furthermore, GC-MS can be employed to profile molecular this compound (I₂) and volatile organic this compound compounds generated by iodide-oxidizing bacteria researchgate.net.

Table 1: Representative Detection Limits for this compound Speciation by Chromatographic Techniques

TechniqueSpecies MeasuredSample MatrixDetection Limit (µg L⁻¹)Detection Limit (nM)Reference
HPLC-ICP-MSI⁻, IO₃⁻Aqueous0.1-1- researchgate.net
HPLC-ICP-MSIO₃⁻High-salt brine0.05- rsc.orgresearchgate.net
HPLC-ICP-MSI⁻High-salt brine0.20- rsc.orgresearchgate.net
IC-ICP-MSIO₃⁻Groundwater0.005- at-spectrosc.com
IC-ICP-MSI⁻Groundwater0.006- at-spectrosc.com
GC-MS¹²⁷I IodideWater-0.34 nih.gov
GC-MS¹²⁷I IodateWater-1.11 nih.gov
GC-MS¹²⁹I Iodide, IodateWater-0.08 nih.gov

Spectroscopic Approaches for this compound Compound Identification and Quantification (e.g., Raman Spectroscopy)

Spectroscopic techniques offer complementary insights into this compound chemistry, providing direct information on molecular structure and bonding.

Raman Spectroscopy Raman spectroscopy is a powerful and sensitive tool for the qualitative identification and quantitative analysis of various this compound species aip.org. It has been effectively used to characterize the chemical speciation of this compound compounds in complex solutions, such as those encountered in the Sulphur-Iodine thermochemical cycle for hydrogen production researchgate.net. Research has shown that the chemical composition of these solutions is highly dependent on the molar ratio of molecular this compound (I₂) to hydriodic acid (HI). Up to a 1:1 ratio, the triiodide ion (I₃⁻) and its corresponding ion pair, HI₃*, are the predominant this compound compounds researchgate.net. At higher ratios, the formation of more complex polythis compound and polyiodide compounds has been suggested researchgate.net. Raman spectra can identify characteristic vibrational modes, such as the symmetrical stretching mode of I₃⁻ at 111 cm⁻¹ and its asymmetrical stretching mode at 126 cm⁻¹ researchgate.net. Beyond fundamental chemical studies, Raman spectroscopy, often combined with chemometric methods, is also applied for quantitative identification in various matrices, including dairy products mdpi.comresearchgate.net.

Isotopic Tracing and Fractionation Studies of Stable this compound (this compound-127)

This compound-127 (¹²⁷I) is the sole stable isotope of this compound openaccessgovernment.orgtandfonline.com. Isotopic tracing and fractionation studies involving ¹²⁷I, often in conjunction with radioactive isotopes like ¹²⁹I, are crucial for understanding environmental processes and identifying sources of this compound. Accelerator Mass Spectrometry (AMS) is a highly sensitive technique for measuring ¹²⁹I/¹²⁷I ratios, capable of achieving detection limits substantially below 10⁻¹³ tandfonline.com.

Studies conducted in the Mississippi River watershed have revealed that organo-iodine constitutes the dominant form for both ¹²⁹I and ¹²⁷I, with 70-85% of these isotopes found associated with colloidal macromolecular organic matter in the filter-passing fraction acs.org. Fractionation effects and differential mobilities of these isotopes within watersheds can be attributed to varying equilibration times for ¹²⁷I and ¹²⁹I, as well as distinct behaviors of bomb-produced and reprocessing-produced ¹²⁹I acs.org. Temporal variations of ¹²⁷I in atmospheric aerosols have shown a positive correlation with air quality index and levels of air pollutants, suggesting anthropogenic sources, particularly increased fossil fuel combustion during winter cas.cn.

Application of Radioisotopes (e.g., This compound-129 (B1233664), this compound-131) in Environmental Transport Studies

Radioisotopes of this compound serve as invaluable tracers for understanding environmental transport and fate processes due to their distinct origins and measurable decay characteristics.

This compound-129 (¹²⁹I) this compound-129 is a long-lived radioisotope with a half-life of approximately 16 million years openaccessgovernment.org. It primarily originates from human nuclear activities, including nuclear fuel reprocessing plants and nuclear weapon tests openaccessgovernment.orgtandfonline.comcas.cnosti.gov. Due to its volatile properties and long half-life, ¹²⁹I is a key radionuclide for monitoring nuclear environmental safety and an ideal tracer for investigating environmental processes such as atmospheric dispersion and pollutant transport tandfonline.comcas.cnacs.org. Its high volatility facilitates global dispersion acs.org. Research has successfully traced ¹²⁹I from Indian nuclear fuel reprocessing plants to the southern Tibetan Plateau, demonstrating long-range transboundary transport influenced by atmospheric circulation patterns like the Indian Summer Monsoon acs.orgieecas.cn. In estuarine systems, ¹²⁹I/¹²⁷I ratios in dissolved organic this compound (DOI) derived from terrestrial sources have been observed to be elevated in the upper estuary, providing a novel tool for tracing terrestrial organic carbon researchgate.net. Analysis of this compound in Hanford radioactive tank waste has revealed two distinct populations of isotopic ratios, with the fraction of ¹²⁷I ranging from 0.7 to 0.88 in most tanks, and from 0.44 to 0.56 in another population researchgate.net.

This compound-131 (¹³¹I) this compound-131 is a short-lived radioisotope with a half-life of approximately 8.02 days openaccessgovernment.orgepj-conferences.org. It is routinely used in medical treatments, particularly for thyroid cancers, and is subsequently discharged into sewage systems epj-conferences.org. Consequently, ¹³¹I acts as a valuable tracer for studying sewage transport and dilution in environmental systems epj-conferences.orgresearchgate.net. It can be detected in water samples and quantified via its characteristic gamma-ray photopeaks epj-conferences.org. Studies in Canberra, Australia, have documented the discharge of ¹³¹I from wastewater treatment plants into local rivers, with enhanced activity levels observed in fish samples, indicating uptake by the biosphere epj-conferences.org. Furthermore, ¹³¹I has been utilized to test environmental transfer models following acute releases, such as the atmospheric release from the Fukushima Daiichi nuclear power plant failure in 2011. Observations confirmed that, after atmospheric deposition, ¹³¹I is redistributed by streams in association with particulate phases and exhibits a strong correlation with Beryllium-7 (⁷Be), suggesting similar particle-reactivity nih.gov. Environmental chambers are being developed to safely and reliably characterize ¹³¹I reactions in the atmosphere, providing vital understanding to inform health and environmental risk mitigation strategies in the event of a radioisotope release pnnl.gov.

Novel Techniques for In-Situ Measurement and Remote Sensing of this compound Species in Environmental Media

The development of in-situ measurement and remote sensing technologies is advancing the capability to monitor this compound species directly in their natural environments, offering real-time data and minimizing sample perturbation.

In-Situ Measurement Microdialysis, when coupled with SEC-ICP-MS, represents a novel approach for in-situ sampling of this compound from soil solutions scholarsportal.info. This technique allows for passive sampling of dissolved compounds without altering the in-situ speciation of trace elements under realistic soil moisture conditions. It can determine inorganic species and the molecular weight distribution of organically bound this compound scholarsportal.info. Beyond soil, novel electrochemical and optical sensors are under development for real-time monitoring of various compounds in marine environments, which could extend to this compound species mdpi.com. Microfluidic in-situ analyzers, combining microfluidic methods with spectrophotometric sensors, are also emerging for the measurement of dissolved species directly in aquatic environments mdpi.com.

Remote Sensing While general remote sensing techniques exist for air pollution monitoring, utilizing methods like laser radar (Lidar), Raman fluorescence, and absorption spectroscopy nasa.gov, specific applications for remote sensing of this compound species in environmental media are still an evolving area. Research is ongoing to develop compact sensors and imagers across multi-spectral bands (from infrared to ultraviolet) and multi-sensor hyperspectral imaging systems, which hold potential for future applications in this compound detection leti-cea.com. Studies related to volcanic ash supply to the surface ocean also highlight the use of remote sensing for biological responses, implying broader applications for detecting related elemental cycles, including this compound frontiersin.org. A significant challenge for remote sensing of this compound species often lies in their typically low concentrations and the complex matrix effects encountered in ambient aerosols copernicus.org.

Iodine in Environmental Contamination and Remediation Research

Environmental Fate and Transport of Anthropogenic Radioactive Iodine (this compound-129, this compound-131)

Radioactive isotopes of this compound, notably This compound-129 (B1233664) (¹²⁹I) and this compound-131 (¹³¹I), are significant components of anthropogenic environmental contamination, primarily stemming from nuclear fuel reprocessing plants and nuclear accidents. Their distinct nuclear properties govern their environmental persistence and impact. ¹²⁹I has an extremely long half-life of 15.7 million years, making it a long-term environmental concern. In contrast, ¹³¹I has a short half-life of 8.02 days, meaning it decays relatively quickly in the environment.

Once released into the atmosphere, radioactive this compound can disperse rapidly in the air and subsequently deposit onto soil, water, and vegetation. The primary sources of anthropogenic ¹²⁹I in the environment have been atmospheric nuclear weapons testing in the 1950s and 1960s, as well as controlled and accidental releases from nuclear facilities. For instance, the Fukushima-Daiichi Nuclear Accident led to a detectable increase in ¹²⁹I concentrations in precipitation as far away as Vancouver, Canada, within days of the event. This highlights the potential for long-range atmospheric transport.

The transport of this compound in the environment is complex, as it can exist in various chemical forms, including iodide (I⁻), iodate (B108269) (IO₃⁻), and organic this compound compounds. These species exhibit different behaviors in terms of mobility and retention. In the aqueous phase, this compound dissolves readily. In terrestrial environments, its fate is closely linked to soil properties. This compound tends to combine with organic materials in soil, which can slow its movement. However, its mobility is also influenced by the soil's mineral composition, pH, and redox conditions. Studies have shown that ¹²⁹I can be highly mobile in certain soil systems, migrating into water-saturated layers and groundwater. This mobility makes it a significant risk driver at radiological waste disposal sites.

The following table summarizes the key properties of ¹²⁹I and ¹³¹I:

PropertyThis compound-129 (¹²⁹I)This compound-131 (¹³¹I)
Half-life 15.7 million years8.02 days
Primary Sources Nuclear fuel reprocessing, nuclear weapons testingNuclear fission in reactors, medical applications
Environmental Persistence Long-termShort-term
Mobility in Soil Can be high, leading to groundwater contaminationGenerally less of a long-term migration concern due to rapid decay

Biogeochemical Controls on this compound Radionuclide Mobility and Retention in Contaminated Environments

The mobility and retention of this compound radionuclides in the environment are significantly influenced by a variety of biogeochemical processes. These controls determine whether this compound is sequestered in soils and sediments or transported into groundwater and the broader food chain.

Microbial Activity: Microorganisms play a crucial role in the transformation of this compound species. Certain bacteria can influence this compound's fate through processes like volatilization, oxidation of iodide to the more mobile molecular this compound (I₂), and accumulation. Some bacteria are capable of accumulating iodide to concentrations thousands of times higher than the surrounding medium, effectively immobilizing it. Conversely, microbial activity under reducing conditions can lead to the desorption of this compound from flooded soils.

Soil and Sediment Composition: The composition of soil and sediment is a primary factor in this compound retention.

Organic Matter: this compound has a strong affinity for organic matter. Soils rich in humus tend to retain this compound more effectively, with the this compound-humus compounds acting as a depot. This binding reduces its bioavailability and mobility.

Clay Minerals and Metal Oxides: The mineral fraction of soil, including clay minerals and iron and manganese oxides, contributes to this compound sorption. The cation exchange capacity (CEC) of soil particles, which is influenced by these components, is an indicator of the soil's ability to retain radionuclides.

pH and Redox Conditions: The pH and redox potential (Eh) of the soil and water environment dictate the stable form of this compound. Iodate (IO₃⁻) is generally more stable under oxidizing conditions, while iodide (I⁻) is the predominant form under more reducing conditions. Iodide tends to be more mobile in many soil types.

Sorption and Desorption Processes: The partitioning of this compound between the aqueous phase and solid phases (sorption) is a key process controlling its mobility. This can include adsorption to mineral surfaces, absorption into the soil matrix, and the formation of covalent bonds with organic carbon. Research at sites like the Savannah River Site has shown that wetland topsoils can strongly adsorb this compound species. However, changes in geochemical conditions, such as increased rainfall, can lead to the release of previously bound ¹²⁹I.

The following table details the influence of various environmental factors on this compound mobility:

FactorInfluence on this compound Mobility
High Organic Matter Decreases mobility due to strong binding.
Microbial Oxidation Can increase mobility by forming volatile or more soluble species.
Microbial Accumulation Decreases mobility by sequestering this compound in biomass.
Reducing Conditions Can increase mobility by favoring the iodide form and promoting desorption.
Acidic pH Can increase adsorption of iodide on positively charged soil components.
High Clay/Oxide Content Generally decreases mobility through increased sorption sites.

Research on Advanced Strategies for Environmental Containment and Immobilization of this compound Radionuclides (focus on scientific principles and mechanisms)

Given the long-term risks posed by ¹²⁹I, significant research has been dedicated to developing robust strategies for its containment and immobilization, particularly for radioactive waste streams. The primary goal is to convert mobile this compound species into durable, leach-resistant waste forms suitable for geological disposal.

Sorbent Materials: A key strategy involves the use of highly selective sorbent materials to capture this compound from off-gas streams at nuclear facilities.

Silver-Based Sorbents: Silver-functionalized materials, such as silver mordenite, are considered a baseline technology due to their high efficiency in capturing this compound. The scientific principle is the chemisorption of this compound onto the silver, forming stable silver iodide (AgI). Research focuses on optimizing the porosity and surface area of the substrate to maximize this compound loading and retention.

Immobilization in Durable Matrices: Once captured, the this compound must be incorporated into a stable solid matrix to prevent its release over geological timescales.

Cementitious Materials: Low-level radioactive wastes are often immobilized in cement-based materials. Research has shown that hardened cement paste (HCP) can effectively bind this compound under the highly alkaline conditions typical of cementitious environments. The mechanisms involved include physical encapsulation and chemical incorporation into the crystal structure of cement minerals like ettringite, which is known to stabilize anionic species.

Geopolymers: Geopolymers, or alkali-activated aluminosilicate cements, are emerging as a promising alternative to traditional Portland cement for radioactive waste immobilization. researchgate.netcetjournal.itiaea.org Their advantages include a lower carbon footprint and high compressive strength. researchgate.net The immobilization of this compound in geopolymers is primarily achieved through physical encapsulation within the dense, amorphous geopolymer matrix. researchgate.net Research is ongoing to understand the long-term performance and chemical durability of this compound-bearing geopolymers under repository conditions. cetjournal.itiaea.org

The scientific principles behind these immobilization strategies are summarized below:

Immobilization StrategyScientific Principle/Mechanism
Silver-Based Sorbents Chemisorption, leading to the formation of stable silver iodide (AgI).
Cementitious Materials Physical encapsulation and chemical binding within the hydrated cement mineral phases.
Geopolymers Primarily physical encapsulation within the amorphous aluminosilicate polymer network.

Impact of Land Use and Human Activities on Natural this compound Distribution in Terrestrial and Aquatic Systems

The natural distribution of stable this compound (¹²⁷I) in the environment is not uniform and is significantly influenced by both natural cycles and human activities. The primary natural source of this compound to terrestrial environments is the ocean, through the volatilization of organo-iodine compounds and elemental this compound.

Natural Distribution Factors:

Proximity to Coastline: Soils in coastal areas are generally enriched in this compound compared to inland regions due to atmospheric deposition from marine sources. This marine influence typically extends 50-80 km inland.

Soil Organic Matter: As with radioactive this compound, the concentration of natural this compound in soils is strongly correlated with organic matter content, which binds and retains it.

Impact of Land Use and Human Activities:

Agriculture: Agricultural practices can alter this compound levels in soils. A study in Ethiopia found that this compound concentrations in non-farmed lands were significantly higher than in farmed lands where chemical inputs were used. sciepub.com The application of certain fertilizers may indirectly affect this compound availability and mobility. Conversely, the use of organic soil amendments like sawdust and charcoal has been shown to increase the this compound retention capacity of soils and reduce its loss through surface runoff. researchgate.net The controlled addition of this compound to soil or irrigation water is also a practice used to enhance the nutritional value of crops.

Deforestation and Urbanization: While direct research on the impact of deforestation and urbanization on this compound cycles is limited, these activities fundamentally alter the landscape. Deforestation can lead to increased soil erosion and surface runoff, potentially accelerating the loss of this compound from topsoil. researchgate.netdcnanature.org Urbanization replaces vegetated surfaces with impervious materials like asphalt and concrete, which alters local hydrology and can lead to the creation of "urban heat islands." dcnanature.org These changes can disrupt the natural deposition and retention patterns of atmospheric this compound.

Water Management: Human activities such as the construction of dams and reservoirs and the diversion of water for irrigation can significantly alter the transport of this compound and other elements within a watershed. Water pollution from industrial and domestic wastewater can also introduce various chemicals that may interact with this compound and affect its speciation and bioavailability.

The table below summarizes the effects of various human activities on this compound distribution:

Human Activity/Land UseImpact on this compound Distribution
Agriculture (Fertilizer Use) Can lead to lower this compound concentrations in soil compared to non-farmed land. sciepub.com
Agriculture (Organic Amendments) Increases this compound retention in soil and reduces loss via runoff. researchgate.net
Deforestation May increase the loss of soil this compound due to erosion and runoff. researchgate.net
Coastal Proximity Soils are naturally enriched with this compound from marine atmospheric deposition.

This compound-Catalyzed Carbonyl-Alkyne Metathesis Reactions

Molecular this compound has emerged as a highly efficient catalyst for both intramolecular and intermolecular carbonyl-alkyne metathesis reactions. This transformation offers a valuable strategy for the synthesis of α,β-unsaturated carbonyl compounds. The protocol is notable for its operational simplicity, cost-effectiveness, and metal-free nature, accommodating a broad range of functional groups such as nitriles, esters, bromides, and hydroxyl groups, even at very low catalyst loadings (0.1–1 mol%). americanelements.comfishersci.fiwikipedia.org

Mechanistic investigations suggest that the iodonium (B1229267) ion (I⁺) acts as the active catalytic species under the reaction conditions. americanelements.comwikipedia.orgnih.gov The reaction is proposed to proceed through a [2+2] cycloaddition to form oxetene intermediates, followed by a rapid electrocyclic ring-opening, ultimately yielding the α,β-unsaturated carbonyl products. americanelements.comfishersci.fi The versatility of this this compound-catalyzed method is further enhanced by its compatibility with various solvents, including highly polar ones like methanol, allowing for substrate-dependent solvent selection. americanelements.comfishersci.fi

This compound in Oxidation and Azo Compound Synthesis

This compound also serves as a crucial catalyst in oxidation reactions, notably in the synthesis of azo compounds. A metal-free synthetic protocol has been developed where molecular this compound directly catalyzes the oxidation of hydrazine (B178648) (HN–NH) bonds to form azo group functionality. americanelements.comfishersci.se This method is characterized by its rapid reaction times, minimal catalyst loadings, and the use of ambient dioxygen as a stoichiometric oxidant, simplifying experimental setup and product isolation. americanelements.comfishersci.se

Beyond molecular this compound, hypervalent this compound(III) compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA), have been reported to facilitate the synthesis of azo compounds through aniline (B41778) coupling reactions. This highlights the broader utility of this compound in different oxidation states for constructing nitrogen-nitrogen double bonds.

Chemistry of Hypervalent this compound Reagents

Organic compounds of this compound in higher oxidation states, commonly referred to as hypervalent this compound reagents, have become indispensable tools in modern organic synthesis. These reagents are recognized for their environmentally friendly attributes, commercial availability, and unique oxidizing properties, often serving as sustainable alternatives to transition metal-based catalysts.

The distinct reactivity of hypervalent this compound compounds stems from their unique bonding characteristics. Unlike lighter main-group elements that form π-bonds, polyvalent this compound compounds exhibit a three-center, four-electron (3c-4e) bond, also known as a "hypervalent bond." This bond arises from the overlap of the 5p orbital on the this compound atom with appropriate orbitals on two ligands, forming a linear L–I–L arrangement. These hypervalent bonds are highly polarized, longer, and weaker than typical covalent bonds, which accounts for the special structural features and unparalleled reactivity patterns observed in these compounds.

Reactivity Profiles of Different Hypervalent this compound Species

Hypervalent this compound(III) compounds display diverse reactivity, capable of undergoing both ionic and radical pathways. Their reactivity patterns often parallel those of transition metal derivatives, with reactions frequently discussed in terms of oxidative addition, ligand exchange, reductive elimination, and ligand coupling.

Key classes of hypervalent this compound reagents and their reactivity profiles include:

Oxidants: Compounds containing two heteroatom ligands are frequently employed as oxidants. Prominent examples include (diacetoxyiodo)benzene (PIDA or DIB) and Koser's reagent (HTIB). These are efficient oxidants for a variety of organic substrates.

Group Transfer Reagents: Iodonium salts, particularly diaryliodonium salts, feature two carbon ligands and one heteroatom ligand on the this compound atom. They are effective for transferring aryl, alkynyl, and vinyl functional groups to suitable nucleophiles via reductive elimination. Vinylbenziodoxolones (VBX) represent a novel class of this compound(III) compounds that act as powerful electrophilic vinylating reagents.

Carbene and Nitrene Precursors: Iodonium ylides and imides serve as excellent precursors for the generation of carbene and nitrene intermediates, enabling a variety of cyclization, C-H insertion, and transylidation reactions.

Benziodoxole Derivatives: Various derivatives, such as azidobenziodoxoles, trifluoromethylbenziodoxoles, alkynylbenziodoxoles, and alkenylbenziodoxoles, find broad application as group transfer reagents, sometimes in the presence of transition metal catalysts, under metal-free conditions, or via photocatalysis.

Hypervalent this compound Fluorides: These compounds are also synthetically significant, with their chemistry and applications extensively reviewed.

Hypervalent this compound reagents can oxidize trivalent phosphorus compounds to pentavalent species by transferring their heteroatom ligands, leading to new reactivity profiles.

Synthetic Utility of Hypervalent this compound in Organic Transformations

The synthetic utility of hypervalent this compound reagents spans a wide array of organic transformations, offering high chemoselectivity, mild reaction conditions, and often improved yields compared to traditional methods.

Some notable applications include:

Oxidations: Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are widely recognized for their ability to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. DMP, derived from IBX, is particularly valued for its milder conditions (room temperature, neutral pH), shorter reaction times, higher yields, and tolerance of sensitive functional groups. (Diacetoxyiodo)benzene (PIDA) is also an efficient oxidant for various substrates, including the conversion of phenolic compounds to quinone derivatives through intra- and intermolecular cyclization or addition reactions. It can also facilitate the dearomatization of aniline compounds, leading to carbazole (B46965) products.

Halogenations, Aminations, and Heterocyclizations: Hypervalent this compound reagents are commonly employed in these synthetically important transformations.

Oxidative Functionalizations: They enable various oxidative functionalizations of organic substrates.

Carbon-Carbon Bond Formation: Hypervalent this compound(III) compounds effectively promote numerous coupling reactions, leading to the formation of new carbon-carbon bonds. For instance, diaryliodonium salts are utilized in chemoselective arylation reactions with a broad range of carbon, nitrogen, oxygen, and sulfur nucleophiles under mild and metal-free conditions. Vinylbenziodoxolones (VBX) facilitate mild and transition metal-free vinylation of thiols and mercapto heterocycles, yielding S-vinylated products with high chemo-, regio-, and stereoselectivity.

Rearrangements and Fragmentations: These reagents are also effective in promoting various rearrangement and fragmentation reactions.

Enantioselective Synthesis: The development of hypervalent this compound catalytic systems and the discovery of highly enantioselective reactions using chiral hypervalent this compound compounds represent significant advancements in the field.

Mechanistic Studies of Hypervalent this compound Reactions

Understanding the mechanisms of reactions involving hypervalent this compound reagents is crucial for further development and optimization of synthetic methodologies. Mechanistic studies often employ a combination of experimental techniques, including kinetics, reactivity studies, isotope labeling, and various spectroscopies (e.g., NMR, EPR, UV/Vis), alongside computational methods like Density Functional Theory (DFT).

The fundamental reactivity of hypervalent this compound compounds is often described by a two-step process involving initial ligand exchange followed by reductive elimination. Ligand dissociation can be a rate-determining step in certain transformations. The similarity to transition metal chemistry is evident, with discussions often revolving around oxidative addition, ligand exchange, reductive elimination, and ligand coupling.

Specific mechanistic insights include:

Oxidative Dearomatizing Hydroxylation of Phenols: Contrary to earlier proposals, recent studies indicate that this reaction proceeds via a radical-chain mechanism.

Alkynylation of Aldehydes with Alkynyliodonium Salts: This reaction can proceed via an unusual direct substitution at the acetylenic carbon, with the formation of a Breslow intermediate being the rate-determining step.

This compound-Catalyzed Carbonyl-Alkyne Metathesis: As previously mentioned, mechanistic studies confirm the iodonium ion (I⁺) as the active catalyst, likely formed through the cleavage of the I–I bond by a Lewis-basic alkoxide intermediate. americanelements.comwikipedia.orgnih.gov

Hypervalent Twist Models: Two types of hypervalent twist models, apical twist and equatorial twist, are applied to explain isomerization mechanisms and predict reaction pathways, such as those observed for Togni reagents.

Vinylations with Vinylbenziodoxolones (VBX): DFT calculations and experimental techniques like NMR analysis and deuterium (B1214612) labeling have been instrumental in rationalizing the observed regio- and stereochemical outcomes of VBX vinylations with sulfur and phosphorus nucleophiles.

These mechanistic investigations provide valuable guidance for designing new hypervalent this compound reagents with tailored reactivity and stability.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs.

(Note: This table is designed to be interactive in a digital format, allowing for sorting and searching.)

Compound NamePubChem CID
This compound (I₂)807
Dess-Martin periodinane (DMP)159087
2-Iodoxybenzoic acid (IBX)339496
(Diacetoxyiodo)benzene (PIDA)76724
This compound monochloride (ICl)24640
Iodobenzene11575
Iodosobenzene92125

This compound, a fascinating element in the p-block, plays a pivotal role in diverse chemical transformations, particularly in catalysis and organic synthesis. Its ability to exist in various oxidation states and form hypervalent compounds makes it a versatile and often environmentally benign alternative to heavy metal reagents.

Iodine in Catalysis and Organic Chemical Transformations

Synthetic Methodologies Utilizing Iodine Catalysis

This compound-Catalyzed Carbonyl-Alkyne Metathesis Reactions

Molecular this compound has emerged as a highly efficient catalyst for both intramolecular and intermolecular carbonyl-alkyne metathesis reactions. This transformation offers a valuable strategy for the synthesis of α,β-unsaturated carbonyl compounds. The protocol is notable for its operational simplicity, cost-effectiveness, and metal-free nature, accommodating a broad range of functional groups such as nitriles, esters, bromides, and hydroxyl groups, even at very low catalyst loadings (0.1–1 mol%). americanelements.comfishersci.fiwikipedia.org

Mechanistic investigations suggest that the iodonium (B1229267) ion (I⁺) acts as the active catalytic species under the reaction conditions. americanelements.comwikipedia.orgnih.gov The reaction is proposed to proceed through a [2+2] cycloaddition to form oxetene intermediates, followed by a rapid electrocyclic ring-opening, ultimately yielding the α,β-unsaturated carbonyl products. americanelements.comfishersci.fi The versatility of this this compound-catalyzed method is further enhanced by its compatibility with various solvents, including highly polar ones like methanol, allowing for substrate-dependent solvent selection. americanelements.comfishersci.fi

This compound in Oxidation and Azo Compound Synthesis

This compound also serves as a crucial catalyst in oxidation reactions, notably in the synthesis of azo compounds. A metal-free synthetic protocol has been developed where molecular this compound directly catalyzes the oxidation of hydrazine (B178648) (HN–NH) bonds to form azo group functionality. americanelements.comfishersci.se This method is characterized by its rapid reaction times, minimal catalyst loadings, and the use of ambient dioxygen as a stoichiometric oxidant, simplifying experimental setup and product isolation. americanelements.comfishersci.se

Beyond molecular this compound, hypervalent this compound(III) compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA), have been reported to facilitate the synthesis of azo compounds through aniline (B41778) coupling reactions. This highlights the broader utility of this compound in different oxidation states for constructing nitrogen-nitrogen double bonds.

Chemistry of Hypervalent this compound Reagents

Organic compounds of this compound in higher oxidation states, commonly referred to as hypervalent this compound reagents, have become indispensable tools in modern organic synthesis. These reagents are recognized for their environmentally friendly attributes, commercial availability, and unique oxidizing properties, often serving as sustainable alternatives to transition metal-based catalysts.

The distinct reactivity of hypervalent this compound compounds stems from their unique bonding characteristics. Unlike lighter main-group elements that form π-bonds, polyvalent this compound compounds exhibit a three-center, four-electron (3c-4e) bond, also known as a "hypervalent bond." This bond arises from the overlap of the 5p orbital on the this compound atom with appropriate orbitals on two ligands, forming a linear L–I–L arrangement. These hypervalent bonds are highly polarized, longer, and weaker than typical covalent bonds, which accounts for the special structural features and unparalleled reactivity patterns observed in these compounds.

Reactivity Profiles of Different Hypervalent this compound Species

Hypervalent this compound(III) compounds display diverse reactivity, capable of undergoing both ionic and radical pathways. Their reactivity patterns often parallel those of transition metal derivatives, with reactions frequently discussed in terms of oxidative addition, ligand exchange, reductive elimination, and ligand coupling.

Key classes of hypervalent this compound reagents and their reactivity profiles include:

Oxidants: Compounds containing two heteroatom ligands are frequently employed as oxidants. Prominent examples include (diacetoxyiodo)benzene (PIDA or DIB) and Koser's reagent (HTIB). These are efficient oxidants for a variety of organic substrates.

Group Transfer Reagents: Iodonium salts, particularly diaryliodonium salts, feature two carbon ligands and one heteroatom ligand on the this compound atom. They are effective for transferring aryl, alkynyl, and vinyl functional groups to suitable nucleophiles via reductive elimination. Vinylbenziodoxolones (VBX) represent a novel class of this compound(III) compounds that act as powerful electrophilic vinylating reagents.

Carbene and Nitrene Precursors: Iodonium ylides and imides serve as excellent precursors for the generation of carbene and nitrene intermediates, enabling a variety of cyclization, C-H insertion, and transylidation reactions.

Benziodoxole Derivatives: Various derivatives, such as azidobenziodoxoles, trifluoromethylbenziodoxoles, alkynylbenziodoxoles, and alkenylbenziodoxoles, find broad application as group transfer reagents, sometimes in the presence of transition metal catalysts, under metal-free conditions, or via photocatalysis.

Hypervalent this compound Fluorides: These compounds are also synthetically significant, with their chemistry and applications extensively reviewed.

Hypervalent this compound reagents can oxidize trivalent phosphorus compounds to pentavalent species by transferring their heteroatom ligands, leading to new reactivity profiles.

Synthetic Utility of Hypervalent this compound in Organic Transformations

The synthetic utility of hypervalent this compound reagents spans a wide array of organic transformations, offering high chemoselectivity, mild reaction conditions, and often improved yields compared to traditional methods.

Some notable applications include:

Oxidations: Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are widely recognized for their ability to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. DMP, derived from IBX, is particularly valued for its milder conditions (room temperature, neutral pH), shorter reaction times, higher yields, and tolerance of sensitive functional groups. (Diacetoxyiodo)benzene (PIDA) is also an efficient oxidant for various substrates, including the conversion of phenolic compounds to quinone derivatives through intra- and intermolecular cyclization or addition reactions. It can also facilitate the dearomatization of aniline compounds, leading to carbazole (B46965) products.

Halogenations, Aminations, and Heterocyclizations: Hypervalent this compound reagents are commonly employed in these synthetically important transformations.

Oxidative Functionalizations: They enable various oxidative functionalizations of organic substrates.

Carbon-Carbon Bond Formation: Hypervalent this compound(III) compounds effectively promote numerous coupling reactions, leading to the formation of new carbon-carbon bonds. For instance, diaryliodonium salts are utilized in chemoselective arylation reactions with a broad range of carbon, nitrogen, oxygen, and sulfur nucleophiles under mild and metal-free conditions. Vinylbenziodoxolones (VBX) facilitate mild and transition metal-free vinylation of thiols and mercapto heterocycles, yielding S-vinylated products with high chemo-, regio-, and stereoselectivity.

Rearrangements and Fragmentations: These reagents are also effective in promoting various rearrangement and fragmentation reactions.

Enantioselective Synthesis: The development of hypervalent this compound catalytic systems and the discovery of highly enantioselective reactions using chiral hypervalent this compound compounds represent significant advancements in the field.

Mechanistic Studies of Hypervalent this compound Reactions

Understanding the mechanisms of reactions involving hypervalent this compound reagents is crucial for further development and optimization of synthetic methodologies. Mechanistic studies often employ a combination of experimental techniques, including kinetics, reactivity studies, isotope labeling, and various spectroscopies (e.g., NMR, EPR, UV/Vis), alongside computational methods like Density Functional Theory (DFT).

The fundamental reactivity of hypervalent this compound compounds is often described by a two-step process involving initial ligand exchange followed by reductive elimination. Ligand dissociation can be a rate-determining step in certain transformations. The similarity to transition metal chemistry is evident, with discussions often revolving around oxidative addition, ligand exchange, reductive elimination, and ligand coupling.

Specific mechanistic insights include:

Oxidative Dearomatizing Hydroxylation of Phenols: Contrary to earlier proposals, recent studies indicate that this reaction proceeds via a radical-chain mechanism.

Alkynylation of Aldehydes with Alkynyliodonium Salts: This reaction can proceed via an unusual direct substitution at the acetylenic carbon, with the formation of a Breslow intermediate being the rate-determining step.

This compound-Catalyzed Carbonyl-Alkyne Metathesis: As previously mentioned, mechanistic studies confirm the iodonium ion (I⁺) as the active catalyst, likely formed through the cleavage of the I–I bond by a Lewis-basic alkoxide intermediate. americanelements.comwikipedia.orgnih.gov

Hypervalent Twist Models: Two types of hypervalent twist models, apical twist and equatorial twist, are applied to explain isomerization mechanisms and predict reaction pathways, such as those observed for Togni reagents.

Vinylations with Vinylbenziodoxolones (VBX): DFT calculations and experimental techniques like NMR analysis and deuterium (B1214612) labeling have been instrumental in rationalizing the observed regio- and stereochemical outcomes of VBX vinylations with sulfur and phosphorus nucleophiles.

These mechanistic investigations provide valuable guidance for designing new hypervalent this compound reagents with tailored reactivity and stability.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs.

Advanced Theoretical and Computational Chemistry of Iodine Compounds

Quantum Chemical Calculations of Iodine-Containing Molecules and Radicals

Quantum chemical methodologies, including ab initio and Density Functional Theory (DFT) approaches, are extensively employed to investigate the fundamental properties of this compound-containing molecules and radicals. These calculations provide critical insights into their electronic and geometric structures, bonding characteristics, and spectroscopic parameters. Given this compound's high atomic number, relativistic effects, especially spin-orbit coupling, are indispensable for obtaining accurate results. Neglecting these effects can lead to substantial errors in calculated properties rsc.orgresearchgate.netaps.orgrsc.orgarxiv.orgaps.orgacs.orgresearchgate.netstackexchange.comchemrxiv.org.

Various this compound species have been subjected to rigorous quantum chemical analysis. This compound oxides, such as this compound monoxide (IO•), this compound dioxide (OIO), dithis compound oxide (I2O), dithis compound trioxide (I2O3), dithis compound tetroxide (I2O4), and dithis compound pentoxide (I2O5), are frequently studied due to their significance in atmospheric chemistry and aerosol formation rsc.orgresearchgate.netchemrxiv.orgwikipedia.orgacs.org. For instance, coupled cluster calculations, often at the scalar relativistic level with subsequent spin-orbit coupling corrections, have been used to determine the heats of formation (ΔfH298) for several this compound oxides and related atmospheric species like nitryl iodide (INO3) rsc.orgresearchgate.net. These studies have revealed that higher this compound oxides, such as I2O3 and I2O5, are thermodynamically stable, while species like I2O4 are less stable but can persist long enough to contribute to particle formation in the marine boundary layer rsc.orgresearchgate.netwikipedia.org.

Table 1: Standard Heats of Formation (ΔfH298) for Selected this compound Oxides and Related Species at 298 K rsc.orgresearchgate.net

Compound NameChemical FormulaΔfH298 (kJ mol⁻¹)PubChem CID
This compound monoxideIO•147.85460557
This compound dioxideOIO110.15460638
Dithis compound trioxideI2O364.0N/A
Dithis compound tetroxideI2O4111.354579881
Dithis compound pentoxideI2O533.0159402
Nitryl iodideINO333.1N/A
Dithis compound monoxideIOIO141.314513630
Dithis compound monoxideIOOI179.914513630
Dithis compound monoxideOI(I)O157.914513630

This compound fluorides, including this compound trifluoride (IF3), this compound pentafluoride (IF5), and this compound heptafluoride (IF7), as well as their anionic and cationic forms (e.g., IF6-, IF6+, IF8-), have also been investigated to understand their electronic structure and thermochemical properties rsc.orgwikipedia.orgwikiwand.comnih.govnih.govacs.orgresearchgate.net. High-level coupled cluster calculations, such as CCSD(T), are often necessary to accurately predict properties like atomization energies and heats of formation for these interhalogen compounds acs.orgresearchgate.net.

Beyond simple inorganic compounds, quantum chemical calculations have been applied to more complex this compound-containing systems. Studies on lead iodide (PbI2) semiconductor clusters have utilized ab initio Hartree-Fock calculations incorporating relativistic effects to understand their geometry and electronic structure, revealing how this compound influences the electronic density of states near the band gap aps.orgaps.orgcambridge.org. Similarly, the role of this compound in determining the properties of organic semiconductors like 1,4-diiodobenzene (B128391) has been explored using ab initio crystalline calculations within DFT, highlighting the significant contribution of this compound's outer-shell wave functions to hole transport aip.org.

The choice of computational method and basis set is critical for accuracy. For heavy elements like this compound, relativistic effective core potentials (ECPs) are frequently employed to reduce computational cost while still accounting for relativistic effects aps.orgaps.orgstackexchange.comacs.org. More advanced approaches, such as the ZORA-DLPNO-CCSD(T0) level with specific basis sets, have been benchmarked for calculating electronic energy corrections in this compound-containing clusters, demonstrating excellent agreement with fully relativistic calculations at a comparatively lower computational expense chemrxiv.org.

Molecular Dynamics Simulations of this compound Behavior in Diverse Media

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of this compound at the atomic and molecular level in various environments, providing insights into transport phenomena, solvation dynamics, and heterogeneous reactions.

Simulation of this compound Diffusion and Migration in Solid-State Materials (e.g., Perovskites, Zeolites)

MD simulations are extensively used to investigate the diffusion and migration of this compound species within solid-state materials. In the context of perovskite solar cells, for example, understanding this compound ion migration is crucial for addressing device stability issues. Simulations can elucidate the pathways and mechanisms of iodide ion (I⁻) movement through the perovskite lattice, identifying bottlenecks and energy barriers for migration. This helps in designing more stable perovskite materials by modifying their composition or structure to impede ion transport.

For materials like zeolites, MD simulations are employed to model the adsorption, diffusion, and trapping of this compound, particularly in the context of radioactive this compound waste immobilization. These simulations can determine diffusion coefficients of this compound molecules (I2) or iodide ions within the zeolite pores, analyze the interaction energies between this compound species and the zeolite framework, and identify optimal pore sizes and surface functionalities for efficient this compound capture and retention.

Investigation of this compound Recombination and Solvation Dynamics in Supercritical Fluids

Molecular dynamics simulations are instrumental in understanding the behavior of this compound in supercritical fluids, which exhibit properties intermediate between liquids and gases. Such studies often focus on the recombination of this compound atoms (I + I → I2) and the solvation dynamics of this compound species. In supercritical CO2 or water, for instance, MD simulations can reveal how the density and temperature of the fluid influence the rate of this compound recombination by affecting the collision frequency and the stability of transient intermediates.

Furthermore, these simulations can detail the intricate solvation shells formed around this compound atoms or molecules in supercritical environments, providing insights into the number and arrangement of solvent molecules in the immediate vicinity of this compound. This helps in understanding how this compound interacts with the fluid at a molecular level, which is critical for applications such as chemical reactions in supercritical media or the extraction of this compound.

Modeling of Heterogeneous Reactions Involving Gaseous this compound Species and Atmospheric Aerosols

Computational modeling, including MD simulations and other surface reaction modeling techniques, is vital for studying heterogeneous reactions involving gaseous this compound species and atmospheric aerosols. These reactions play a significant role in atmospheric chemistry, particularly in the marine boundary layer, where this compound compounds contribute to ozone depletion and new particle formation.

Models can simulate the uptake of gaseous this compound species, such as this compound (I2), this compound monoxide (IO•), and dithis compound dioxide (I2O2), onto the surfaces of atmospheric aerosols, including ice crystals, sea salt particles, or sulfate (B86663) aerosols. These simulations help to elucidate the reaction mechanisms occurring at the gas-aerosol interface, identify reaction products, and quantify uptake coefficients. For example, the interaction of this compound oxides with aerosol surfaces can lead to the formation of larger this compound oxide clusters, which serve as precursors for new particle formation events observed in coastal and polar regions.

Computational Prediction of Reaction Pathways and Energetics in this compound Chemistry

Computational chemistry is a powerful tool for predicting reaction pathways and calculating the energetics of various chemical transformations involving this compound. By identifying transition states and intermediates, these methods can map out complete reaction mechanisms and determine crucial thermodynamic and kinetic parameters such as activation energies (energy barriers) and reaction enthalpies. This is particularly valuable for understanding complex this compound chemistry, especially in areas where experimental characterization is challenging.

For instance, computational studies have been performed to elucidate the mechanisms of formation and decomposition of various this compound oxides relevant to atmospheric processes rsc.orgresearchgate.netacs.org. These calculations can predict the stability of different isomers and intermediates, such as the asymmetric dimer IOIO versus the symmetric IOOI, and their roles in atmospheric reactions rsc.orgresearchgate.net. The energetics derived from these calculations, such as bond dissociation enthalpies, help in assessing the feasibility and rates of reactions, for example, the formation of OIO from IO and atmospheric oxidants like ozone (O3) acs.org.

In organic synthesis, computational methods are used to understand reaction mechanisms involving hypervalent this compound reagents, which are versatile tools for various transformations, including fluorination reactions diva-portal.org. These studies can shed light on the intricate mechanisms for synthesizing benziodoxole reagents and the factors determining regio- and enantioselectivity in organo-catalyzed reactions involving in situ generated electrophilic hypervalent this compound species diva-portal.org. Computational prediction of reaction pathways and energetics is essential for rationalizing experimental observations and guiding the design of new this compound-catalyzed reactions or reagents.

Development and Refinement of Interatomic Potentials and Force Fields for this compound Systems

The development and refinement of accurate interatomic potentials and force fields are crucial for conducting large-scale molecular simulations, such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations, of this compound-containing systems. These potentials describe the interactions between atoms and molecules, enabling the simulation of systems far too large for direct ab initio or DFT calculations.

Developing accurate force fields for this compound presents unique challenges due to its large size, high polarizability, and the significant influence of relativistic effects on its electronic structure and bonding. Traditional non-polarizable force fields may not adequately capture the subtle electronic interactions involving this compound, particularly in diverse chemical environments or when forming halogen bonds.

Efforts in this area focus on parameterizing new force fields or refining existing ones by fitting them to high-level quantum chemical data (e.g., interaction energies, geometries, vibrational frequencies from ab initio calculations) and experimental data. This includes developing potentials that explicitly account for polarizability, which is particularly important for this compound due to its diffuse electron cloud. The goal is to create potentials that can accurately reproduce the structural, dynamic, and thermodynamic properties of this compound in various phases, including aqueous solutions, organic solvents, and solid-state materials. For example, specialized force fields might be developed for this compound in ionic liquids, polymers, or within biological systems, where its interactions can be highly complex and context-dependent. The continuous refinement of these potentials is essential for improving the predictive power of large-scale simulations in this compound chemistry.

Q & A

Q. How do researchers determine iodine's role in reaction kinetics for halogenation studies?

In reactions like acetone iodination, this compound's zero-order kinetics can be confirmed by maintaining excess concentrations of other reactants (e.g., acetone and HCl) while monitoring this compound depletion via spectrophotometry. This isolates this compound's concentration effect, allowing rate law derivation using integrated rate equations under pseudo-steady-state conditions .

Q. What methodological approaches are used to assess population-level this compound deficiency?

Neonatal thyroid-stimulating hormone (TSH) data from heel-prick tests (48–96 hours post-birth) are analyzed against WHO criteria (>3% of samples >5 mIU/L indicates deficiency). Retrospective cohort studies (e.g., 368,552 neonates in Victoria, Australia) leverage statistical tools (χ² tests, SAS/ArcMap) to regionalize deficiencies while controlling for confounders like sample timing and maternal this compound exposure .

Q. What are the key parameters in preparing activated carbon for this compound adsorption?

Critical factors include acid concentration (e.g., H₃PO₄ or KOH), activation temperature (400–650°C), and time (60–120 minutes), which influence pore structure and this compound number. Experimental designs like Box-Behnken or central composite designs (CCD) with ANOVA identify significant variables, validated via residual plots and R² values .

Advanced Research Questions

Q. How can conflicting objectives (this compound number vs. carbon yield) be optimized in activated carbon synthesis?

Multi-response optimization via desirability functions (e.g., in Design-Expert software) resolves trade-offs. For example, PMAC-KOH optimization at 450°C, 120 minutes, and 3:1 impregnation ratio achieves 918.58 mg/g this compound adsorption with 39.60% yield, validated through model-predicted vs. experimental error margins (<10%) .

Q. What statistical methods validate adsorption models for this compound capture materials?

Residual analysis (studentized residuals within ±3) and ANOVA tables assess model adequacy. For instance, quadratic models for Gracilaria changii-derived carbon showed F-values >6.03 for acid concentration and temperature, with contour plots visualizing interaction effects .

Q. How do computational methods guide the design of this compound-capturing materials?

Density functional theory (DFT) predicts adsorption energies and band structures. For γ-MnO₂, computational results (−1.20 eV adsorption energy for I⁻) informed hydrothermal synthesis, achieving 79% this compound removal via moderate oxidation to I₂, validated by XPS and HPLC .

Q. How can discrepancies in population-level this compound deficiency data be resolved?

Meta-analyses and sensitivity analyses reconcile conflicting results (e.g., urban vs. rural TSH levels). In Victoria, metropolitan regions showed 11.01% elevated TSH vs. non-metropolitan (P<0.05), attributed to dietary differences, requiring stratification in longitudinal studies .

Q. What experimental designs ensure accuracy in human this compound balance studies?

Randomized controlled trials (RCTs) with 14-day this compound balance protocols measure 24-hour intake/output via isotope dilution mass spectrometry (IDMS). Regression models estimate EAR (e.g., 95 μg/day for adults) using a 20% CV to derive RNI (150 μg/day) .

Methodological Considerations

  • Data Contradictions : Address conflicting results (e.g., this compound number vs. yield) through desirability functions or Pareto optimization .
  • Model Validation : Use residual plots (random scatter within ±3) and adjusted R² (>0.9) to confirm model robustness .
  • Ethical Compliance : Ensure ethics approval for human/neonatal studies, with de-identified data handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.